tert-Amyl peroxy-2-ethylhexanoate

perester decomposition kinetics initiator efficiency high-pressure polymerization

tert-Amyl peroxy-2-ethylhexanoate (TAPO; CAS 686-31-7), also known as TAPEH, Trigonox® 121, or Luperox® 575, is a liquid aliphatic perester organic peroxide with molecular formula C₁₃H₂₆O₃ and molecular weight 230.34 g/mol. It belongs to the tert-amyl peroxyester class and serves dual functions as a free-radical polymerization initiator and a high-temperature curing agent for unsaturated polyester (UP) resins.

Molecular Formula C13H26O3
Molecular Weight 230.34 g/mol
CAS No. 686-31-7
Cat. No. B1583687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Amyl peroxy-2-ethylhexanoate
CAS686-31-7
Molecular FormulaC13H26O3
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OOC(C)(C)CC
InChIInChI=1S/C13H26O3/c1-6-9-10-11(7-2)12(14)15-16-13(4,5)8-3/h11H,6-10H2,1-5H3
InChIKeyIFXDUNDBQDXPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Amyl peroxy-2-ethylhexanoate (CAS 686-31-7): Procurement-Grade Profile of a tert-Amyl Perester Polymerization Initiator


tert-Amyl peroxy-2-ethylhexanoate (TAPO; CAS 686-31-7), also known as TAPEH, Trigonox® 121, or Luperox® 575, is a liquid aliphatic perester organic peroxide with molecular formula C₁₃H₂₆O₃ and molecular weight 230.34 g/mol [1]. It belongs to the tert-amyl peroxyester class and serves dual functions as a free-radical polymerization initiator and a high-temperature curing agent for unsaturated polyester (UP) resins . Its decomposition generates tert-amyl alkoxyl radicals, ethyl radicals, and 2-ethylhexanoic acid-derived species, with a theoretical active oxygen content of 6.95% [1].

Why tert-Butyl and Other Perester Analogs Cannot Substitute tert-Amyl peroxy-2-ethylhexanoate Without Performance Loss


Generic substitution among organic peroxide peresters fails because decomposition kinetics, radical speciation, and the resulting polymer architecture are exquisitely sensitive to the nature of the alkyl substituent on the perester oxygen. The tert-amyl (1,1-dimethylpropyl) group in TAPO decomposes with first-order rate coefficients (kobs) that are 23±9% higher than those of the corresponding tert-butyl peroxyesters bearing the identical acyl moiety [1]. This kinetic difference arises from the greater stability of the tert-amyl radical versus the tert-butyl radical and directly translates into higher initiator efficiency, faster cure, and lower residual monomer content — differences that cannot be replicated by simply adjusting the loading of a less reactive tert-butyl analog .

tert-Amyl peroxy-2-ethylhexanoate: Comparator-Anchored Quantitative Differentiation Evidence


Decomposition Rate Coefficient (kobs) Elevated by 23±9% Relative to tert-Butyl Peroxyester Analogs

In a rigorous head-to-head kinetic study spanning pressures up to 2500 bar and temperatures up to 195°C in n-heptane solution, the observed first-order decomposition rate coefficient (kobs) for tert-amyl peroxy-2-ethylhexanoate (TAPO) was found to be 23±9% higher than that of the corresponding tert-butyl peroxy-2-ethylhexanoate (TBPEH) when measured at identical pressure, temperature, and solvent conditions [1]. This finding is part of a systematic class-level comparison showing that all aliphatic tert-amyl (TA) peroxyesters decompose faster than their tert-butyl (TB) counterparts bearing the same R group [1]. The reference TB data used for the quantitative comparison were reported by Buback & Sandmann (2000) for the same perester class [2].

perester decomposition kinetics initiator efficiency high-pressure polymerization

0.1-Hour Half-Life Temperature 2°C Lower than tert-Butyl Peroxy-2-ethylhexanoate, Enabling Faster Low-Temperature Initiation

The 0.1-hour half-life temperature (the temperature at which 50% of the peroxide decomposes within 0.1 hours) is a critical practical metric for selecting initiators in industrial polymerization. TAPO exhibits a 0.1-hour half-life at 111°C , whereas TBPEH reaches the same decomposition extent at 113°C [1]. This 2°C lower temperature threshold for rapid radical generation means TAPO becomes kinetically active at a marginally lower temperature. Notably, the 1-hour half-life temperature is identical for both compounds at 91°C, and the 10-hour half-life is 73°C for TAPO versus 72°C for TBPEH, indicating that the kinetic advantage of TAPO is most pronounced in the short-timescale, high-temperature regime relevant to fast curing and high-throughput polymerization [1].

half-life temperature thermal stability initiator selection

Direct Manufacturer Head-to-Head: Faster Cure and Lower Residual Styrene Content vs. Trigonox® 21 (tert-Butyl peroxy-2-ethylhexanoate) in UP Resin Hot Press Molding

According to the manufacturer Nouryon, Trigonox® 121 (TAPO) directly compared to Trigonox® 21 (tert-butyl peroxy-2-ethylhexanoate, TBPEH) in curing unsaturated polyester resin-based hot press molding formulations (DMC/BMC) is 'somewhat faster and will in general result in a more efficient cure and a lower residual styrene content of the molded part' . Although specific residual styrene ppm values are not publicly disclosed in the product literature, the directional advantage is unambiguously stated as a selection criterion. The same source separately compares TAPO to tert-butyl peroxybenzoate (Trigonox® C), noting that TAPO 'has normally a much shorter pot life in the pure resin and is more reactive' .

unsaturated polyester curing SMC/BMC residual monomer reduction

Lower-Energy Ethyl Radicals vs. Methyl Radicals from tert-Butyl Analogs Enable Narrower Polydispersity and Lower Solution Viscosity in Acrylic Resins

A fundamental mechanistic differentiation between TAPO and its tert-butyl analog TBPEH lies in the nature of the primary alkyl radical released upon β-scission of the tert-alkoxyl radical. TAPO decomposition generates ethyl radicals (•CH₂CH₃), whereas TBPEH decomposition generates methyl radicals (•CH₃) . Ethyl radicals possess lower energy and are less reactive hydrogen abstractors than methyl radicals, making them more selective toward carbon–carbon double bond addition (propagation) rather than chain-transfer side reactions [1]. Arkema states that for Luperox® 575 (TAPO), 'the lower energy ethyl radicals produced during decomposition can also help reduce residual monomer content' and 'form polymers with narrow polydispersity and lower solution viscosity' . This translates to acrylic coating resins with improved application properties and higher monomer-to-polymer conversion efficiency.

radical stability acrylic polymerization polydispersity control

Activation Energy for Thermal Decomposition 132.11 kJ/mol vs. 124.9 kJ/mol for tert-Butyl Peroxy-2-ethylhexanoate

The activation energy (Ea) for the thermal decomposition of TAPO is reported as 132.11 kJ/mol [1], while the corresponding value for TBPEH is 124.9 kJ/mol [2]. This approximately 7.2 kJ/mol higher activation energy for TAPO indicates a steeper temperature dependence of the decomposition rate. At lower temperatures TAPO decomposes relatively more slowly than TBPEH, but as temperature increases, its decomposition rate accelerates more rapidly. This property is consistent with the finding that TAPO's kinetic advantage is most pronounced in the short-timescale, high-temperature regime (0.1-hour half-life at 111°C vs. 113°C), while the 1-hour and 10-hour half-life temperatures converge [1][2]. The higher activation energy also corroborates the different decomposition mechanism for 'secondary' and 'tertiary' TA peroxyesters (concerted two-bond scission, Ea ~130 kJ/mol) versus 'primary' TA peroxyesters (single-bond scission, Ea ~140 kJ/mol) as classified by Buback et al. [3].

activation energy thermal decomposition initiator kinetics

tert-Amyl peroxy-2-ethylhexanoate: Evidence-Backed Industrial and Research Application Scenarios


Hot Press Molding of Unsaturated Polyester Resins (SMC/BMC) at 120–160°C with Superior Cure Efficiency and Lower Residual Styrene

In Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC) manufacturing, TAPO (Trigonox® 121) is the preferred initiator at 120–160°C, delivering faster cure and lower residual styrene content compared to Trigonox® 21 (tert-butyl peroxy-2-ethylhexanoate) [1]. It can be used as the sole initiator or as a 'kicker' in combination with a low-reactivity peroxide such as Trigonox® C (tert-butyl peroxybenzoate) or Trigonox® 127 to achieve complete cure [1]. The 0.1-hour half-life at 111°C and the 23±9% higher decomposition rate coefficient relative to TBPEH ensure rapid radical generation at molding temperatures, shortening press cycles while reducing residual styrene emissions from the finished part [1]. NOROX® 411 and Luperox® 575 are alternative commercial formulations of the same active substance for this application [2].

Acrylic Coating Resin Synthesis Yielding Narrow Polydispersity and Low Solution Viscosity

For the (co)polymerization of acrylates and methacrylates in solution, suspension, or bulk processes at 70–120°C, TAPO generates lower-energy ethyl radicals that favor propagation over chain-transfer side reactions, producing acrylic resins with narrow molecular weight distribution (low polydispersity) and reduced solution viscosity [1]. Arkema's Luperox® 575 explicitly leverages this radical selectivity to improve monomer conversion and reduce residual monomer content in the finished resin [1]. This property is critical for high-solids automotive and industrial coatings where low viscosity at high solids content is essential for VOC compliance and application performance [1].

Graft Polymer Polyol Dispersions for High-Solids, Low-Viscosity Polyurethane Foam Intermediates

Patent EP 0 439 755 A2 (BASF Corporation) specifically claims the use of t-amyl peroxy(2-ethylhexanoate) as the free-radical initiator for preparing stable, high-solids graft polymer polyol dispersions with 'low viscosities and solids contents not previously obtainable through the use of similar initiators' [1]. The patent teaches that TAPO, when used with a reaction moderator and less than 0.3 moles of induced unsaturation per mole of polyol, yields dispersions suitable for high-quality polyurethane foams [1]. This application exploits TAPO's unique combination of decomposition kinetics and radical selectivity that cannot be matched by traditional initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) [1].

High-Pressure Low-Density Polyethylene (LDPE) Tubular and Autoclave Polymerization

The comprehensive decomposition kinetic data for TAPO measured at pressures up to 2500 bar and temperatures up to 195°C in n-heptane solution [1] directly support its use in high-pressure ethylene polymerization. The rate equations for kobs(p,T) published by Buback et al. (2003) provide the quantitative foundation for simulating and optimizing initiator dosing, temperature profiles, and conversion in industrial LDPE tubular and autoclave reactors [1]. Trigonox® 121 is explicitly listed as an initiator for LDPE production . The 23±9% higher kobs of TAPO relative to TBPEH translates to more efficient initiator utilization under the extreme pressure and temperature gradients characteristic of LDPE processes [1].

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